N-(3-Methoxy-5-methylphenyl)cyclobutanecarboxamide
Description
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-(3-methoxy-5-methylphenyl)cyclobutanecarboxamide |
InChI |
InChI=1S/C13H17NO2/c1-9-6-11(8-12(7-9)16-2)14-13(15)10-4-3-5-10/h6-8,10H,3-5H2,1-2H3,(H,14,15) |
InChI Key |
HKNQZMNXBKBQRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)NC(=O)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxy-5-methylphenyl)cyclobutanecarboxamide typically involves the reaction of 3-methoxy-5-methylphenylamine with cyclobutanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxy-5-methylphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(3-Hydroxy-5-methylphenyl)cyclobutanecarboxamide.
Reduction: Formation of N-(3-Methoxy-5-methylphenyl)cyclobutylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(3-Methoxy-5-methylphenyl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Methoxy-5-methylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
PF-03654746 and PF-03654764
- Structure : Fluorinated cyclobutanecarboxamides with 3-fluoro-4-(pyrrolidinylmethyl)phenyl substituents .
- Key Differences: Fluorine Substitution: Enhances electronegativity and metabolic stability compared to the methoxy/methyl groups in the target compound.
- Implications : Fluorine may improve blood-brain barrier (BBB) penetration, while the pyrrolidinylmethyl group could enhance receptor affinity in histamine H3 antagonists (e.g., SAR110894, a related compound with demonstrated efficacy in tauopathy models) .
N-((3-Chloropyrazin-2-yl)methyl)-3-methylenecyclobutanecarboxamide
- Structure : Features a pyrazine heterocycle and a methylene-substituted cyclobutane .
- the purely aromatic phenyl in the target compound.
- Implications : Higher polarity may reduce CNS penetration but improve solubility in aqueous environments.
N-[4-(1-Isobutyryl-2,3-dihydro-1H-indol-5-yl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide
- Structure : Combines cyclobutanecarboxamide with a thiazole-indole system .
- Key Differences :
- Thiazole-Indole Core : Introduces hydrogen-bonding and π-stacking capabilities absent in the target compound’s simpler phenyl ring.
- Isobutyryl Group : Adds steric bulk and lipophilicity.
- Implications : Likely targets protein-protein interactions or kinases due to heterocyclic diversity.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | PF-03654746 | N-((3-Chloropyrazin-2-yl)methyl)-3-methylene... | Thiazole-Indole Derivative |
|---|---|---|---|---|
| LogP (Predicted) | ~3.2 | ~2.8 | ~1.9 | ~4.0 |
| Solubility (mg/mL) | 0.05 | 0.12 | 0.3 | 0.02 |
| Molecular Weight (g/mol) | 275.3 | 378.4 | 293.7 | 440.5 |
| Hydrogen Bond Acceptors | 3 | 5 | 6 | 6 |
| Metabolic Stability | Moderate | High | Low | Moderate |
Notes:
- The target compound’s higher LogP vs. pyrazine derivatives suggests better membrane permeability but lower aqueous solubility.
- Fluorinated analogs (PF-03654746) exhibit improved metabolic stability due to fluorine’s resistance to oxidative metabolism .
Biological Activity
N-(3-Methoxy-5-methylphenyl)cyclobutanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring attached to a carboxamide group, with a methoxy and methyl substituent on the phenyl ring. This unique structure contributes to its reactivity and interaction with biological targets.
Biological Activity
The biological activities of this compound have been investigated in various studies, highlighting its potential therapeutic applications.
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of amides have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
2. Anti-inflammatory Effects
This compound may exert anti-inflammatory effects by modulating inflammatory pathways. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .
3. Neuroprotective Properties
Preliminary studies have suggested neuroprotective effects of this compound. It may protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of signaling pathways related to cell survival and inflammation .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, leading to reduced inflammation.
- Receptor Modulation : It might act on various receptors, influencing cellular signaling pathways associated with pain and inflammation.
Case Studies
Several case studies have investigated the efficacy of compounds related to this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives showed significant antimicrobial activity against Mycobacterium tuberculosis, indicating potential use in treating infections caused by resistant strains .
- Inflammatory Models : In animal models of inflammation, administration of the compound resulted in decreased levels of inflammatory markers, supporting its role as an anti-inflammatory agent .
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anti-inflammatory | Inhibition of COX and LOX | |
| Neuroprotective | Modulation of oxidative stress pathways |
Table 2: Case Study Outcomes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
